4-Hydroxy-7-methoxy-3-phenylcoumarin

Description

The exact mass of the compound 4-Hydroxy-7-methoxy-3-phenylcoumarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-7-methoxy-3-phenylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methoxy-3-phenylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

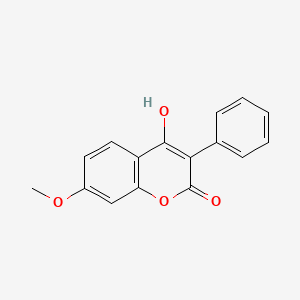

IUPAC Name |

4-hydroxy-7-methoxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJGCUHRDYWKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716061 |

Source

|

| Record name | 4-Hydroxy-7-methoxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-24-0 |

Source

|

| Record name | 4-Hydroxy-7-methoxy-3-phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-methoxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxy-3-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Hydroxy-7-methoxy-3-phenylcoumarin chemical properties

[1][2][3][4]

Executive Summary

4-Hydroxy-7-methoxy-3-phenylcoumarin (CAS 2555-24-0) is a bioactive neoflavonoid derivative characterized by a benzopyrone core substituted with a phenyl group at the C3 position and a hydroxyl moiety at C4. Unlike classic coumarins (2H-chromen-2-ones) which often lack the C3-phenyl group, this molecule belongs to a subclass often explored for potent anticoagulant , antimicrobial , and anti-inflammatory properties.

Its structural homology to Warfarin and other 4-hydroxycoumarin anticoagulants positions it as a critical scaffold for Vitamin K epoxide reductase (VKOR) inhibition studies. Furthermore, recent data suggests significant utility in suppressing NF-κB signaling pathways, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) development.

Chemical Identity & Physicochemical Profiling[5]

The compound exhibits keto-enol tautomerism, a defining feature of 4-hydroxycoumarins that dictates its acidity and binding affinity. The 4-hydroxyl proton is acidic (pKa ~4.2–5.0), allowing the formation of water-soluble salts under basic conditions, which is essential for formulation and biological assays.

Table 1: Physicochemical Constants[5]

| Property | Value | Notes |

| IUPAC Name | 4-hydroxy-7-methoxy-3-phenylchromen-2-one | |

| CAS Registry Number | 2555-24-0 | |

| Molecular Formula | C₁₆H₁₂O₄ | |

| Molecular Weight | 268.26 g/mol | |

| Melting Point | 204–206 °C | Recrystallized from Ethanol/Acetic Acid |

| Boiling Point | 476.5 °C | @ 760 mmHg (Predicted) |

| Solubility | DMSO, DMF, Acetone, Hot Ethanol | Poorly soluble in water; soluble in alkaline aq.[1][2][3] solution |

| pKa (Acidic) | ~4.5 (Predicted) | 4-OH group (Enolic character) |

| Appearance | White to pale yellow crystalline solid | |

| Fluorescence | Blue-Cyan emission | λ_ex ~325 nm, λ_em ~450 nm (Solvent dependent) |

Synthesis & Production Methodologies

While Pechmann condensation is standard for simple coumarins, the introduction of the C3-phenyl group often requires Claisen-type cyclization or the Perkin-Oglialoro reaction . The most robust protocol for high-purity synthesis involves the cyclization of a deoxybenzoin precursor.

Core Synthesis Protocol: Diethyl Carbonate Cyclization

This method avoids the harsh conditions of acid-catalyzed condensations and typically yields higher purity products.

Precursor: 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone (2-hydroxy-4-methoxydeoxybenzoin).

Reagents:

-

Diethyl carbonate (Solvent/Reagent)

-

Sodium hydride (NaH) or Sodium metal (Base)

-

Toluene or Xylene (Co-solvent, optional)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Sodium Hydride (60% dispersion, 2.2 eq) in anhydrous Diethyl Carbonate (10-15 eq) .

-

Addition: Dissolve 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone (1.0 eq) in a minimum volume of diethyl carbonate or dry toluene. Add this solution dropwise to the NaH suspension at 0°C under nitrogen atmosphere.

-

Cyclization: Upon completion of addition, slowly heat the reaction mixture to reflux (120–130°C) . Maintain reflux for 4–6 hours. The formation of a heavy precipitate (sodium salt of the coumarin) indicates reaction progress.

-

Quenching: Cool the mixture to room temperature. Carefully add Methanol (5 mL) to quench unreacted hydride.

-

Isolation: Pour the reaction mixture into Ice-Water (200 mL) . The solution should be clear and alkaline.

-

Acidification: Acidify the aqueous solution with 2M HCl to pH ~2. The free 4-hydroxycoumarin will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol or Acetic Acid to obtain white needles (MP: 204–206°C).

Visualization: Synthetic Pathway

Figure 1: Cyclization pathway via diethyl carbonate condensation.

Biological Mechanisms & Applications[5][7][8]

Anticoagulant Activity (VKORC1 Inhibition)

Like Warfarin, 4-hydroxy-3-phenylcoumarins act as antagonists to Vitamin K. They inhibit the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) . This inhibition prevents the recycling of Vitamin K epoxide back to its reduced hydroquinone form, which is an essential cofactor for the gamma-carboxylation of coagulation factors II, VII, IX, and X.

-

Structural Insight: The 4-hydroxy group is critical for binding to the active site of VKORC1, mimicking the naphthoquinone ring of Vitamin K. The 3-phenyl group provides hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Anti-Inflammatory Signaling (NF-κB)

Recent studies indicate that 7-methoxy-4-hydroxycoumarins can downregulate the Nuclear Factor kappa B (NF-κB) pathway.

-

Mechanism: Suppression of IκBα degradation.

-

Effect: Prevents nuclear translocation of p65/p50 subunits, thereby inhibiting the transcription of pro-inflammatory cytokines like TNF-α , IL-1β , and iNOS .

Visualization: Mechanism of Action

Figure 2: Dual mechanistic pathway inhibiting Coagulation and Inflammation.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at +2°C to +8°C. Protect from light and moisture.

-

Handling: Use only in a chemical fume hood. Avoid dust formation. 4-hydroxycoumarins are potent biologically active molecules; avoid inhalation.

References

-

Benchchem. 4-Hydroxy-7-methoxy-3-phenylcoumarin | 2555-24-0. Retrieved from

-

Santa Cruz Biotechnology. 4-Hydroxy-7-methoxy-3-phenylcoumarin (CAS 2555-24-0). Retrieved from

-

PubChem. 4-hydroxy-7-methoxy-3-phenylchromen-2-one (Compound).[1] Retrieved from

-

Alfa Chemistry. 4-Hydroxy-7-methoxy-3-phenylcoumarin Properties. Retrieved from

-

Lee, J. et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages. Int. J. Mol. Sci. Retrieved from (Contextual reference for 7-methoxy-4-hydroxy scaffold activity).

A Technical Guide to 4-Hydroxy-7-methoxy-3-phenylcoumarin (CAS 2555-24-0): Synthesis, Properties, and Therapeutic Potential

Abstract: This technical guide provides an in-depth analysis of 4-Hydroxy-7-methoxy-3-phenylcoumarin (CAS 2555-24-0), a heterocyclic compound belonging to the phenylcoumarin subclass. While primarily documented as a key intermediate in the synthesis of more complex bioactive molecules, its structural similarity to other pharmacologically active coumarins suggests untapped potential. This document details the compound's physicochemical properties, outlines a robust synthetic workflow for its derivatization, and explores the potent anti-inflammatory mechanisms of a closely related structural analog to provide a validated framework for future research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the coumarin scaffold for therapeutic innovation.

Introduction: The Coumarin Scaffold in Medicinal Chemistry

Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in drug discovery, renowned for their broad and significant pharmacological activities.[1] This structural motif is found in numerous natural products and serves as a foundational template for synthetic derivatives. The diverse biological profile of coumarins includes anticoagulant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2]

The 4-hydroxycoumarin subclass is particularly noteworthy, forming the chemical basis for widely used anticoagulant drugs like warfarin.[1] The specific compound of interest, 4-Hydroxy-7-methoxy-3-phenylcoumarin , adds a phenyl group at the C3 position, classifying it as an isoflavonoid-type structure, which can significantly influence its biological interactions and therapeutic potential.[3] While this molecule is a valuable building block for creating novel derivatives,[4][5] its own bioactivity remains an area ripe for exploration. This guide will delve into its established role as a synthetic precursor and posit a likely mechanism of action based on compelling evidence from a close structural analog.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties for 4-Hydroxy-7-methoxy-3-phenylcoumarin are summarized below.

| Property | Value | Source |

| CAS Number | 2555-24-0 | [6] |

| Molecular Formula | C₁₆H₁₂O₄ | [6] |

| Molecular Weight | 268.26 g/mol | [6] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(C(=O)O2)O)C3=CC=CC=C3 | [7] |

| InChI Key | FBOZVSZCJHNDTB-UHFFFAOYSA-N | [7] |

| Class | Phenylcoumarins, Heterocycles | [6] |

Synthesis and Derivatization: A Versatile Intermediate

4-Hydroxy-7-methoxy-3-phenylcoumarin serves as an excellent starting material for the synthesis of complex derivatives, particularly those incorporating other pharmacologically active moieties like piperazine. The hydroxyl group at the C4 position provides a reactive handle for etherification, enabling the linkage of various side chains.

Experimental Protocol: Synthesis of a Piperazine Derivative

This protocol describes the O-alkylation of 4-Hydroxy-7-methoxy-3-phenylcoumarin to produce a piperazine-containing derivative, a common strategy for developing new antimicrobial or anticancer agents.[4][8] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Objective: To synthesize 4-[3-(7-Methoxy-2-oxo-3-phenyl-2H-chromen-4-yloxy)-propyl]-piperazine-1-carboxylic acid tert-butyl ester.

Materials:

-

4-Hydroxy-7-methoxy-3-phenylcoumarin (Substrate)

-

4-(3-Bromo-propyl)-piperazine-1-carboxylic acid tert-butyl ester (Alkylating Agent)

-

Potassium Carbonate (K₂CO₃, Base)

-

Acetonitrile (Solvent)

-

Ethyl Acetate (Extraction Solvent)

-

Water (for workup)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-Hydroxy-7-methoxy-3-phenylcoumarin (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (1.5 eq).

-

Rationale: Potassium carbonate is a mild inorganic base sufficient to deprotonate the acidic 4-hydroxyl group, forming a nucleophilic phenoxide ion. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the nucleophilic attack.

-

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes.

-

Rationale: This pre-stirring period ensures complete deprotonation of the coumarin substrate, maximizing the concentration of the active nucleophile before the alkylating agent is introduced.

-

-

Addition of Alkylating Agent: Add a solution of 4-(3-Bromo-propyl)-piperazine-1-carboxylic acid tert-butyl ester (1.0 eq) in acetonitrile (2.5 volumes) to the reaction mixture.[4]

-

Rationale: This is a classic Williamson ether synthesis. The coumarin phenoxide attacks the electrophilic carbon attached to the bromine atom, displacing the bromide leaving group in an Sₙ2 reaction.

-

-

Heating: Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate. TLC is used to monitor the consumption of the starting material.

-

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and evaporate the acetonitrile under reduced pressure. Dilute the residue with water and extract three times with ethyl acetate.[4]

-

Rationale: The water dissolves the inorganic salts (KBr, excess K₂CO₃), while the desired organic product partitions into the ethyl acetate layer. Repetitive extraction ensures maximum recovery.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify further using column chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the derivatization of 4-Hydroxy-7-methoxy-3-phenylcoumarin.

Caption: Anti-inflammatory mechanism of a coumarin analog.

Future Directions and Therapeutic Applications

The primary value of 4-Hydroxy-7-methoxy-3-phenylcoumarin is its role as a versatile scaffold. The demonstrated ability to synthesize piperazine derivatives opens avenues for developing novel antimicrobial agents. [5] However, the compelling anti-inflammatory data from its non-phenylated analog strongly suggests that 4-Hydroxy-7-methoxy-3-phenylcoumarin itself warrants direct investigation as an anti-inflammatory agent. The addition of the C3-phenyl group may enhance lipophilicity and potentially modulate binding affinity to target proteins, possibly leading to even greater potency. Future research should focus on:

-

Direct Biological Screening: Evaluating the anti-inflammatory, antioxidant, and anticancer properties of 4-Hydroxy-7-methoxy-3-phenylcoumarin using established in vitro assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with varied substitutions on the C3-phenyl ring to optimize biological activity.

-

Computational Modeling: Using molecular docking to predict the binding interactions of this compound with key inflammatory targets like IKK and MAP kinases.

Conclusion

4-Hydroxy-7-methoxy-3-phenylcoumarin (CAS 2555-24-0) is a high-value molecule positioned at the intersection of synthetic chemistry and pharmacology. While it has proven its utility as a foundational block for creating more complex derivatives, its true potential may lie in its own intrinsic biological activity. By leveraging the mechanistic insights gained from its close structural analog, researchers have a clear and validated roadmap to explore this compound as a novel therapeutic agent, particularly for inflammatory diseases. The strategic combination of derivatization and direct biological evaluation will undoubtedly unlock the full potential of this promising phenylcoumarin.

References

- This cit

-

Pochampalli, J., et al. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 4(5), 2029-2035. Available at: [Link]

-

Costa, M., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Jo, S., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. Available at: [Link]

-

Mandala, D., et al. (2013). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one. ResearchGate. Available at: [Link]

-

Kostova, I. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. Available at: [Link]

-

Mandala, D., et al. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. ResearchGate. Available at: [Link]

-

Moraes, T., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. IUCrData, 2(7). Available at: [Link]

-

Jo, S., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. PubMed. Available at: [Link]

- This cit

-

Jo, S., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. ResearchGate. Available at: [Link]

-

Bergman, J., et al. (2005). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations. The Journal of Organic Chemistry, 70(12), 4935-4938. Available at: [Link]

- This cit

- This cit

-

Ouattara, M., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-13. Available at: [Link]

-

PubChem. 4-hydroxy-7-methoxy-3-phenylcoumarin. PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciepub.com [sciepub.com]

- 3. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-7-methoxy-3-phenylcoumarin | CAS 2555-24-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. PubChemLite - 4-hydroxy-7-methoxy-3-phenylcoumarin (C16H12O4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

4-Hydroxy-7-methoxy-3-phenylcoumarin molecular weight and formula

An In-depth Technical Guide to 4-Hydroxy-7-methoxy-3-phenylcoumarin (CAS: 2555-24-0) for Advanced Research Applications

Introduction

4-Hydroxy-7-methoxy-3-phenylcoumarin is a heterocyclic compound belonging to the coumarin family of natural products.[1] Its core structure, 2H-1-benzopyran-2-one, is characterized by a benzene ring fused to an α-pyrone ring.[1] This particular derivative is distinguished by a hydroxyl group at the 4-position, a methoxy group at the 7-position, and a phenyl substituent at the 3-position. The 4-hydroxycoumarin scaffold is of significant interest in medicinal chemistry, forming the structural basis for a class of widely used anticoagulant drugs, including warfarin.[2][3] Beyond anticoagulation, this molecular architecture is a versatile scaffold for developing therapeutic agents with a broad range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, structural features, synthesis protocols, and biological significance, grounded in authoritative scientific literature to facilitate its application in advanced research and development.

Part 1: Physicochemical and Structural Characterization

The precise arrangement of functional groups in 4-Hydroxy-7-methoxy-3-phenylcoumarin dictates its chemical behavior and biological activity. A thorough understanding of its structural and physicochemical properties is paramount for its application in experimental settings.

Core Compound Identifiers

Quantitative data and standard chemical identifiers for the compound are summarized in the table below for quick reference.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 4-hydroxy-7-methoxy-3-phenylchromen-2-one | [1] |

| CAS Number | 2555-24-0 | [1][5] |

| Molecular Formula | C₁₆H₁₂O₄ | [1][5][6] |

| Molecular Weight | 268.26 g/mol | [1][5] |

| Monoisotopic Mass | 268.07355 Da | [6] |

| InChI Key | UIJJGCUHRDYWKR-UHFFFAOYSA-N | [1][6] |

| SMILES | COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)O | [1][6] |

Structural Elucidation and Spectroscopic Profile

The molecule's structure features several key functional groups that determine its chemical reactivity and spectroscopic signature:

-

Coumarin Core : A rigid, planar heterocyclic system that contributes to the molecule's fluorescence properties and ability to intercalate with biological macromolecules.

-

4-Hydroxyl Group : This group imparts acidic properties to the molecule and is a critical site for biological activity, particularly in the inhibition of vitamin K epoxide reductase by related compounds.[2][3] It is also a primary site for synthetic modification.

-

7-Methoxy Group : An electron-donating group that influences the electron density of the aromatic system, modulating the compound's physicochemical properties such as solubility and membrane permeability.[1]

-

3-Phenyl Group : This bulky aromatic substituent significantly increases the lipophilicity of the molecule and is crucial for specific binding interactions with target proteins.[1]

The expected spectroscopic data, based on its structure and analysis of similar compounds, are as follows:

-

¹H NMR : Protons on the phenyl ring would appear in the aromatic region (~7.2-7.6 ppm). The protons on the coumarin's benzene ring would show distinct signals, influenced by the methoxy group. The methoxy group itself would present a sharp singlet around 3.8-3.9 ppm. The enolic hydroxyl proton at the 4-position is typically broad and may exchange with D₂O.

-

¹³C NMR : The spectrum would be characterized by a signal for the lactone carbonyl carbon (~160-165 ppm), multiple signals in the aromatic region (100-160 ppm), and a distinct signal for the methoxy carbon (~56 ppm).

-

FT-IR : Key vibrational bands would include a broad O-H stretch (around 3400 cm⁻¹), a sharp and strong C=O stretch for the lactone (around 1700-1720 cm⁻¹), C-O-C ether stretches, and several bands corresponding to aromatic C=C and C-H vibrations.

-

Mass Spectrometry : The molecular ion peak ([M]⁺) would be observed at m/z 268, confirming the molecular weight.

Part 2: Synthesis and Derivatization Strategy

The synthesis of 4-hydroxycoumarins is well-established, providing reliable pathways to the core structure and its analogs. The inherent reactivity of the scaffold allows for extensive functionalization, a key aspect of drug discovery programs.

Core Synthesis Pathway: A Mechanistic Overview

A prevalent and efficient method for synthesizing 3-substituted-4-hydroxycoumarins involves the condensation of a phenol with a substituted malonic ester. For 4-Hydroxy-7-methoxy-3-phenylcoumarin, this is logically achieved through the reaction of resorcinol monomethyl ether (3-methoxyphenol) with a phenylmalonic ester derivative , such as diethyl phenylmalonate. The reaction is typically catalyzed by heat or a condensing agent in a high-boiling point solvent.

The causality behind this choice is clear:

-

3-Methoxyphenol : Provides the benzene portion of the coumarin nucleus with the required methoxy group at the correct position (which becomes position 7 after cyclization).

-

Diethyl Phenylmalonate : Serves as the C3-C4 and lactone carbonyl source. The phenyl group attached to the malonate's central carbon becomes the 3-phenyl substituent on the final coumarin ring.

Caption: Proposed synthesis workflow for 4-Hydroxy-7-methoxy-3-phenylcoumarin.

Experimental Protocol: Representative Synthesis

This protocol describes a robust method for laboratory-scale synthesis. It is designed as a self-validating system, incorporating purification and confirmation steps.

Objective: To synthesize 4-Hydroxy-7-methoxy-3-phenylcoumarin.

Materials:

-

3-Methoxyphenol (1.0 eq)

-

Diethyl phenylmalonate (1.1 eq)

-

High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

-

Hexane

-

Ethanol

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methoxyphenol (1.0 eq) and diethyl phenylmalonate (1.1 eq) in a minimal amount of diphenyl ether.

-

Thermal Condensation: Heat the mixture gradually to a high temperature (typically 240-250 °C). The purpose of the high temperature is to drive the condensation reaction, which involves the elimination of ethanol. Maintain this temperature for 30-45 minutes. The progress can be monitored by observing the cessation of ethanol distillation.

-

Cooling and Precipitation: Allow the reaction mixture to cool to approximately 80-100 °C. Add an excess of hexane to the flask. This step is critical as the non-polar hexane will precipitate the polar product while keeping the diphenyl ether solvent in solution.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with hot hexane to remove any residual solvent.

-

Purification (Base Wash): Dissolve the crude solid in a 1 M NaOH solution. The acidic 4-hydroxyl group will be deprotonated, forming a water-soluble sodium salt. Filter this solution to remove any non-acidic, insoluble impurities.

-

Reprecipitation: Cool the filtrate in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3). The pure product will precipitate out of the solution.

-

Final Purification (Recrystallization): Collect the purified solid by vacuum filtration, wash with cold water, and dry. For optimal purity, recrystallize the product from hot ethanol.

-

Confirmation: Confirm the identity and purity of the final product using TLC, melting point analysis, and spectroscopic methods (¹H NMR, FT-IR).

Derivatization Potential

The structure of 4-Hydroxy-7-methoxy-3-phenylcoumarin offers specific sites for synthetic modification, which is essential for structure-activity relationship (SAR) studies.

Caption: Key derivatization sites on the 4-Hydroxy-7-methoxy-3-phenylcoumarin scaffold.

The 4-hydroxyl group is the most reactive site for derivatization. As demonstrated in the synthesis of piperizine-containing analogs, it can be readily alkylated under basic conditions (e.g., using K₂CO₃ in acetonitrile) to form ethers.[7] This allows for the attachment of various side chains to modulate solubility, cell permeability, and target engagement.

Part 3: Biological Significance and Therapeutic Potential

The 4-hydroxycoumarin scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with multiple biological targets.

Pharmacological Context

Derivatives of 4-hydroxycoumarin are known to exhibit a wide array of biological activities.[3] The parent compound, 4-hydroxycoumarin, is a fungal metabolite that led to the discovery of the anticoagulant dicoumarol.[8] This class of compounds has been extensively studied and developed for various therapeutic applications.

| Biological Activity | Therapeutic Target/Mechanism (Examples) | Reference(s) |

| Anticoagulant | Inhibition of Vitamin K epoxide reductase (VKOR), disrupting the vitamin K cycle and blood clotting. | [2][3] |

| Anticancer | Inhibition of enzymes like Topoisomerase I, induction of apoptosis, anti-proliferative effects. | [2][3] |

| Anti-inflammatory | Inhibition of inflammatory mediators and pathways. | [3][4] |

| Antioxidant | Scavenging of free radicals. | [1] |

| Antimicrobial | Disruption of bacterial cell processes. | [3][9] |

Hypothesized Mechanism of Action

Given its structure, 4-Hydroxy-7-methoxy-3-phenylcoumarin is a strong candidate for possessing biological activities analogous to other 4-hydroxycoumarins.

-

Anticoagulant Activity : The primary mechanism for anticoagulant 4-hydroxycoumarins is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for recycling Vitamin K, a cofactor required for the gamma-carboxylation of glutamate residues in clotting factors II, VII, IX, and X. Inhibition of VKOR leads to the production of under-carboxylated, inactive clotting factors, thereby reducing coagulation.

-

Anticancer Activity : Certain coumarin derivatives have been shown to act as Topoisomerase I (Topo I) inhibitors.[2] Topo I is an enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors stabilize the Topo I-DNA complex, leading to DNA strand breaks and subsequent cancer cell death.[2] The planar structure of the coumarin ring is well-suited for intercalation with DNA, potentially contributing to this mechanism.

Conclusion

4-Hydroxy-7-methoxy-3-phenylcoumarin is a synthetically accessible compound with a rich pharmacological heritage rooted in its 4-hydroxycoumarin core. Its well-defined structure, characterized by key functional groups at the 4-, 7-, and 3-positions, provides a versatile platform for chemical modification. The established synthesis protocols and clear derivatization pathways make it an attractive scaffold for developing novel therapeutic agents. For researchers in drug discovery, this compound represents a valuable starting point for exploring new treatments for a range of diseases, from thrombosis to cancer.

References

-

Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- Properties. CompTox Chemicals Dashboard, EPA. [Link]

-

4-hydroxy-7-methoxy-3-phenylcoumarin (C16H12O4). PubChemLite. [Link]

-

A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. [Link]

-

Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. springermedizin.de. [Link]

-

Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. [Link]

-

Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. ResearchGate. [Link]

-

7,3'-Dihydroxy-4'-methoxy-4-phenylcoumarin. PubChem. [Link]

-

Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. LPU. [Link]

-

4-Hydroxycoumarin. Wikipedia. [Link]

Sources

- 1. 4-Hydroxy-7-methoxy-3-phenylcoumarin | 2555-24-0 | Benchchem [benchchem.com]

- 2. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxy-7-methoxy-3-phenylcoumarin | CAS 2555-24-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. PubChemLite - 4-hydroxy-7-methoxy-3-phenylcoumarin (C16H12O4) [pubchemlite.lcsb.uni.lu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-7-methoxy-3-phenylcoumarin

Introduction: The Significance of the 4-Hydroxy-3-phenylcoumarin Scaffold

Coumarins, a prominent class of benzopyrone heterocycles, are ubiquitous in nature and form the structural core of numerous molecules with significant pharmacological value.[1] Within this family, the 4-hydroxycoumarin subunit is particularly noteworthy, serving as the foundational structure for widely used anticoagulant drugs like warfarin.[2] The substitution pattern on this core dramatically influences biological activity. The introduction of a phenyl group at the 3-position and a methoxy group at the 7-position yields 4-Hydroxy-7-methoxy-3-phenylcoumarin, a compound of interest for drug development professionals exploring derivatives with tailored pharmacological profiles, including anticoagulant, antithrombotic, and potentially anticancer properties.[3][4]

This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, focusing on the underlying chemical principles, field-proven experimental insights, and a comparative analysis of methodologies to inform synthetic strategy.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A logical retrosynthetic analysis of the target molecule, 4-Hydroxy-7-methoxy-3-phenylcoumarin, deconstructs the scaffold into readily available or synthetically accessible precursors. The most direct approach involves a disconnection across the ester and the C3-C4 bond, identifying a substituted phenol and a phenyl-substituted malonic ester as the key synthons.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 3-methoxyphenol and diethyl phenylmalonate as the logical starting materials for the most direct and efficient synthetic route.

Core Synthesis Pathways: A Comparative Examination

Two primary strategies emerge for the construction of the 4-Hydroxy-7-methoxy-3-phenylcoumarin core: direct condensation of a phenol with a malonic ester and a Perkin-type reaction followed by hydrolysis.

Pathway 1: High-Temperature Phenol-Malonic Ester Condensation (Recommended)

This is the most direct and widely applicable method for synthesizing 3-substituted-4-hydroxycoumarins. The reaction involves the thermal condensation of a phenol with a substituted diethyl malonate.

Mechanism and Rationale: The reaction proceeds without a catalyst at high temperatures (typically >200°C), often in a high-boiling point solvent like diphenyl ether or simply under neat conditions.

-

Initial Transesterification: The phenolic hydroxyl group of 3-methoxyphenol attacks one of the ester carbonyls of diethyl phenylmalonate, displacing ethanol. This step is reversible but is driven forward by the subsequent intramolecular cyclization.

-

Intramolecular Acylation (Dieckmann-Type Cyclization): The phenoxide intermediate attacks the remaining ester carbonyl in an intramolecular fashion. This is the key ring-forming step.

-

Rearomatization/Tautomerization: The resulting intermediate eliminates the second molecule of ethanol to form the stable, enolized 4-hydroxycoumarin aromatic system.

Caption: Mechanism of Phenol-Malonic Ester Condensation.

Causality Behind Experimental Choices: The high temperature is critical to overcome the activation energy for both the initial transesterification and the subsequent intramolecular cyclization. The absence of a catalyst simplifies purification, as the reaction is driven thermally.

Pathway 2: Modified Perkin Reaction

An alternative route, adapted from the synthesis of similar hydroxy-3-phenylcoumarins, involves a modified Perkin reaction.[5] This pathway requires a suitably substituted salicylaldehyde.

Mechanism and Rationale: This pathway would involve the reaction of 2,4-dihydroxybenzaldehyde with phenylacetic acid in acetic anhydride using potassium acetate as a base.

-

Formation of Acetoxy-Coumarin: The reaction proceeds via a Perkin-type condensation to yield an acetoxylated coumarin intermediate.

-

Hydrolysis: The intermediate is then subjected to acidic hydrolysis to reveal the 4-hydroxyl group.[5]

Limitations: The primary drawback of this pathway is the commercial availability and synthesis of the required starting material, 2,4-dihydroxybenzaldehyde, which is less common than 3-methoxyphenol. The reaction also involves an additional hydrolysis step.

Data Presentation: Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Phenol-Malonic Ester Condensation | Pathway 2: Modified Perkin Reaction |

| Key Precursors | 3-Methoxyphenol, Diethyl Phenylmalonate | 2,4-Dihydroxybenzaldehyde, Phenylacetic Acid |

| Precursor Availability | High | Moderate to Low |

| Number of Steps | 1 (Core Synthesis) | 2 (Condensation + Hydrolysis) |

| Reaction Conditions | High Temperature (>200°C), Neat or High-Boiling Solvent | Reflux in Ac2O, followed by HCl/MeOH reflux |

| Catalyst | Typically none required | CH3CO2K (base) for condensation |

| Key Advantages | Atom economy, directness, common starting materials | Milder initial reaction temperature |

| Key Disadvantages | High reaction temperatures required | Less common starting aldehyde, extra hydrolysis step |

Experimental Protocols

The following protocols are presented as self-validating systems. The causality for each step is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of 4-Hydroxy-7-methoxy-3-phenylcoumarin (Recommended Pathway)

This protocol is a representative procedure based on established methodologies for the thermal condensation of phenols and malonic esters.

Objective: To synthesize the target molecule via thermal condensation.

Materials:

-

3-Methoxyphenol (1.0 eq)

-

Diethyl phenylmalonate (1.1 eq)[6]

-

High-boiling point solvent (e.g., Diphenyl ether) or neat conditions

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

Workflow Diagram:

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and a nitrogen inlet, combine 3-methoxyphenol and diethyl phenylmalonate (1.1 eq). Rationale: A slight excess of the malonate ensures complete consumption of the limiting phenol reagent.

-

Thermal Condensation: Heat the reaction mixture under a slow stream of nitrogen to 220-250°C. Ethanol will begin to distill off as the reaction proceeds. Rationale: The high temperature provides the necessary activation energy for the condensation. The removal of ethanol by distillation helps to drive the equilibrium towards product formation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-methoxyphenol spot is no longer visible. The reaction typically takes several hours.

-

Work-up and Isolation: Allow the reaction mixture to cool to approximately 80-100°C. Carefully add cold ethanol to the mixture, which should induce precipitation of the crude product. Cool to room temperature and then in an ice bath to maximize precipitation.

-

Filtration: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol to remove residual solvent and impurities.

-

Purification (Acid-Base Extraction): Transfer the crude solid to a beaker and dissolve it in a minimal amount of 10% aqueous NaOH. Rationale: The 4-hydroxycoumarin is acidic (pKa ~4-5) and will deprotonate to form a water-soluble sodium salt, leaving non-acidic impurities behind.

-

Precipitation: Filter the basic solution to remove any insoluble impurities. Vigorously stir the filtrate and slowly add concentrated HCl until the pH is acidic (pH < 2), causing the pure product to precipitate.

-

Final Collection: Collect the purified solid by vacuum filtration, wash thoroughly with distilled water until the filtrate is neutral, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of 3-Methoxyphenol (Precursor)

This protocol is adapted from established procedures for the selective methylation of resorcinol.[7]

Objective: To synthesize the key phenolic precursor.

Step-by-Step Methodology:

-

In a three-necked flask, dissolve resorcinol (1.0 mole) in 10% aqueous NaOH (1.25 mole). Maintain the temperature below 40°C with an ice bath.

-

With vigorous stirring, add dimethyl sulfate (1.0 mole) dropwise, ensuring the temperature does not exceed 40°C. Rationale: Dimethyl sulfate is a potent methylating agent. Controlling the temperature and stoichiometry favors mono-methylation.

-

After the addition is complete, heat the mixture on a water bath for 30 minutes to complete the reaction and decompose any remaining dimethyl sulfate.

-

Cool the mixture, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic phases, wash with dilute sodium carbonate solution, then with water, and dry over anhydrous calcium chloride.

-

Purify the product by vacuum distillation to yield 3-methoxyphenol.[7]

Conclusion and Future Outlook

The thermal condensation of 3-methoxyphenol with diethyl phenylmalonate represents the most robust and direct pathway for the synthesis of 4-Hydroxy-7-methoxy-3-phenylcoumarin. Its advantages lie in the high availability of precursors and the operational simplicity of a one-step, catalyst-free core synthesis. While alternative methods like the modified Perkin reaction are chemically viable, they present greater challenges regarding starting material accessibility. The protocols provided herein are designed to be self-validating, offering researchers and drug development professionals a reliable foundation for obtaining this valuable heterocyclic scaffold for further investigation and derivatization in medicinal chemistry programs.

References

-

Molecules. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Available at: [Link]

-

ResearchGate. (n.d.). A new one-pot synthesis of 3-aryl-4-hydroxycoumarins. Available at: [Link]

-

MDPI. (2022). Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. Available at: [Link]

-

Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Available at: [Link]

-

Wikipedia. (n.d.). Kostanecki acylation. Available at: [Link]

-

ACS Publications. (2005). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations. Available at: [Link]

-

PubMed. (2010). Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants. Available at: [Link]

-

SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

-

Scribd. (n.d.). Facile Synthesis of 4-Hydroxycoumarin. Available at: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available at: [Link]

-

SciSpace. (n.d.). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl.... Available at: [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.... Available at: [Link]

-

Academia.edu. (n.d.). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Available at: [Link]

-

ResearchGate. (n.d.). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Available at: [Link]

-

ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Available at: [Link]

-

ACS Publications. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Available at: [Link]

-

ResearchGate. (n.d.). Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on.... Available at: [Link]

-

YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Available at: [Link]

-

ResearchGate. (n.d.). P 2 O 5 -Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones. Available at: [Link]

-

ResearchGate. (n.d.). Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. Available at: [Link]-cyclohexenones)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 7. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

The Multifaceted Biological Activities of 3-Phenylcoumarin Derivatives: A Technical Guide for Drug Discovery

Introduction: The 3-Phenylcoumarin Scaffold - A Privileged Structure in Medicinal Chemistry

Coumarins, a class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and have long been recognized for their diverse pharmacological properties.[1][2][3] Within this broad family, 3-phenylcoumarin derivatives have emerged as a particularly "privileged scaffold" in medicinal chemistry.[4] This is due to their versatile and modifiable structure, which allows for the synthesis of a vast library of compounds with a wide spectrum of biological activities.[4][5] These activities range from anticancer and antimicrobial to antioxidant and enzyme inhibition, making them attractive candidates for drug discovery and development.[2][5][6] This technical guide provides an in-depth exploration of the key biological activities of 3-phenylcoumarin derivatives, complete with mechanistic insights and detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Multiple Hallmarks of Cancer

3-Phenylcoumarin derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6][7]

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 3-phenylcoumarins exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest.[8] For instance, certain 3-arylcoumarin derivatives have been shown to block the cell cycle in the S phase, leading to cell death that is independent of reactive oxygen species (ROS).[5]

B. Modulation of Key Signaling Pathways

The anticancer activity of 3-phenylcoumarin derivatives is often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1][5] Several coumarin derivatives have been found to suppress the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis.[9][10] This inhibition can occur through decreased levels of phosphorylated Akt and mTOR.[11]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[6][12][13] Flavonoids, which share structural similarities with coumarins, are known modulators of the MAPK signaling cascade, including the ERK, JNK, and p38 pathways.[14] Dysregulation of this pathway is linked to chemoresistance, making its modulation by 3-phenylcoumarins a promising therapeutic strategy.[14]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation.[15][16] Some coumarin derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer properties.[4]

Diagram: Key Signaling Pathways Targeted by 3-Phenylcoumarin Derivatives in Cancer

Caption: Simplified overview of key signaling pathways in cancer modulated by 3-phenylcoumarin derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[17][18][19] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[17][19]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for attachment and recovery.[18]

-

Compound Treatment: Treat the cells with various concentrations of the 3-phenylcoumarin derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[18]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19] The reference wavelength should be greater than 650 nm.[19]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the 3-phenylcoumarin derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.[20]

-

Resuspension: Resuspend the cells in binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20]

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

II. Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 3-Phenylcoumarin derivatives have shown promising activity against a range of bacteria and fungi.[1][2]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[21][22]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

3-Phenylcoumarin derivative stock solution

-

Positive control antibiotic

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in broth medium, typically adjusted to a 0.5 McFarland standard.[23]

-

Serial Dilutions: Prepare serial two-fold dilutions of the 3-phenylcoumarin derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.[23]

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a known antibiotic.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 16-20 hours at 37°C for bacteria).[21]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[21] This can be assessed visually or by measuring the absorbance with a plate reader.

III. Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. 3-Phenylcoumarin derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant activity.[1][4][17][24]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11][12][18]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

3-Phenylcoumarin derivative

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer or plate reader

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare different concentrations of the 3-phenylcoumarin derivative in the same solvent.

-

Reaction Mixture: Add the DPPH solution to each sample concentration and mix well.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).[18]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

IV. Enzyme Inhibition: A Targeted Approach to Disease

3-Phenylcoumarin derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases, including neurodegenerative disorders and inflammatory conditions.[2][24]

A. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters.[25] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[25][26] Several 3-phenylcoumarin derivatives have been identified as potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the nanomolar range.[2][25][27]

B. Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[27] AChE inhibitors are a cornerstone in the treatment of Alzheimer's disease.[6][28][29] Certain 3-phenylcoumarin derivatives have shown significant AChE inhibitory activity.[4][24]

C. Xanthine Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the formation of uric acid.[30][31] Overproduction of uric acid leads to hyperuricemia and gout. Some hydroxylated 3-arylcoumarins have been identified as potent XO inhibitors, with IC50 values in the nanomolar range, significantly more potent than the standard drug allopurinol.[32][33]

Diagram: General Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining the inhibitory activity of 3-phenylcoumarin derivatives against a target enzyme.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity and inhibition.[7][26][27]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

3-Phenylcoumarin derivative

-

Positive control inhibitor (e.g., donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATChI, DTNB, and the test compound in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the 3-phenylcoumarin derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well (except the blank).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: Start the reaction by adding the ATChI substrate solution to all wells.[26]

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[26]

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is determined from the dose-response curve.

V. Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. 3-Phenylcoumarin derivatives have demonstrated anti-inflammatory properties through various mechanisms.[3][24]

A. Inhibition of Pro-inflammatory Mediators

Some 3-phenylcoumarin derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide-activated macrophages.[28]

B. Modulation of Neutrophil Activity

Neutrophils play a crucial role in the inflammatory response. Certain 3-phenylcoumarin derivatives can down-modulate the oxidative metabolism and release of elastase in human neutrophils, suggesting their potential in treating immune complex-mediated inflammatory diseases.[21][28]

Conclusion and Future Perspectives

The 3-phenylcoumarin scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties, underscore the potential of these compounds to address a wide range of diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate the biological activities of novel 3-phenylcoumarin derivatives. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

- Andrade, M. F., et al. (2018). The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin downmodulates the FcγR- and CR-mediated oxidative metabolism and elastase release in human neutrophils: Possible mechanisms underlying inhibition of the formation and release of neutrophil extracellular traps. Free Radical Biology and Medicine, 115, 421-435.

- Chen, L., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1123654.

- Costa, M., et al. (2023). Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. ChemMedChem, e202300400.

- Delogu, G. L., et al. (2014). Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins. ChemMedChem, 9(8), 1672-1676.

- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

- Golic, A., et al. (2025).

- Hamed, A. R., et al. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Khan, I., et al. (2021).

- Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia, 1(4), 1083-1107.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Pirkkalainen, J., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Medicinal Chemistry Letters, 15(8), 1221–1226.

- Singh, N., et al. (2016). Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. Bioorganic & Medicinal Chemistry Letters, 26(19), 4707-4711.

- TCI Chemicals. (n.d.). Xanthine Oxidase (XO) Activity Assay Kit.

- ATCC. (n.d.).

- Abcam. (n.d.). MTT assay protocol.

- Merck Millipore. (n.d.).

- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.

- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

- BenchChem. (2025). Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.

- Cell Signaling Technology. (2020). PI3K / Akt Signaling.

- Wikipedia. (n.d.).

- MaplesPub. (n.d.).

- PMC. (n.d.). MAPK signaling pathway-targeted marine compounds in cancer therapy.

- Selleck Chemicals. (n.d.).

- ResearchHub. (2024).

- ATCC. (n.d.).

- USF Health. (n.d.). Apoptosis Protocols.

- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

- Scribd. (n.d.). Ellman Esterase Assay Protocol.

- Journal of Applied Pharmaceutical Science. (2015).

- MAES0131 Technical Manual. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit.

- Frontiers. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.

- Semantic Scholar. (2025).

- UniCA IRIS. (n.d.).

- PMC. (n.d.). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid.

- Frontiers. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease.

- Frontiers. (2019).

- MDPI. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer.

- RSC Publishing. (2023).

- Abcam. (n.d.).

- Flow cytometry protocols. (n.d.).

- ACS Publications. (2024).

- MDPI. (n.d.). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay.

- PubMed. (2013).

Sources

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 9. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]

- 10. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 12. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 13. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. selleckchem.com [selleckchem.com]

- 17. researchhub.com [researchhub.com]

- 18. atcc.org [atcc.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin downmodulates the FcγR- and CR-mediated oxidative metabolism and elastase release in human neutrophils: Possible mechanisms underlying inhibition of the formation and release of neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3-Phenylcoumarin derivatives selectively modulate different steps of reactive oxygen species production by immune complex-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 24. TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. Apoptosis Protocols | USF Health [health.usf.edu]

- 30. iris.unica.it [iris.unica.it]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. researchportal.unamur.be [researchportal.unamur.be]

- 33. Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytochemical Landscape of 3-Arylcoumarins: Isolation, Biosynthesis, and Therapeutic Potential

[1][2][3][4]

Executive Summary & Chemical Definition

3-Arylcoumarins (3-phenyl-2H-chromen-2-ones) represent a rare but pharmacologically potent subclass of isoflavonoids. Unlike the ubiquitous simple coumarins (phenylpropanoids) or the 4-arylcoumarins (neoflavones), 3-arylcoumarins are biosynthetically unique, arising primarily as "isoflavonoid shunts" within the Fabaceae family.

For the drug development professional, this scaffold offers a "privileged structure"—an isostere of isoflavones with enhanced stability and distinct lipophilicity profiles. This guide details the botanical sourcing, biosynthetic logic, and rigorous isolation protocols required to obtain high-purity 3-arylcoumarins from natural matrices.

Botanical Distribution & Chemotaxonomy

While simple coumarins are ubiquitous in the plant kingdom, 3-arylcoumarins are chemotaxonomically restricted. They are predominantly found in the Leguminosae (Fabaceae) family, specifically within the subfamily Papilionoideae. This distribution is non-random; it correlates with the expression of isoflavone synthase (IFS), a prerequisite enzyme for their formation.

Table 1: Primary Natural Sources of 3-Arylcoumarins

| Compound Name | Primary Botanical Source | Plant Part | Chemotaxonomic Significance |

| Glycyrol | Glycyrrhiza uralensis (Licorice) | Roots/Rhizomes | Marker compound for Glycyrrhiza species; often co-occurs with isoflavans.[1][2][3] |

| Pachyrrhizin | Pachyrhizus erosus (Yam Bean) | Seeds | One of the earliest isolated 3-arylcoumarins; insecticidal properties. |

| Pterosonin A-F | Pterocarpus soyauxii | Heartwood | Demonstrates the structural diversity (methoxylation/glycosylation) in Pterocarpus. |

| Mucodianin A | Mucuna birdwoodiana | Stems | Rare occurrence in the Mucuna genus. |

| Sphenostylisin A | Sphenostylis marginata | Root Bark | Potent NF-κB inhibitor; bioactivity-guided isolation marker.[4][5] |

Biosynthetic Origins: The Isoflavonoid Divergence

To understand the isolation logic, one must understand the biosynthesis. 3-Arylcoumarins are not derived from the standard coumarin pathway (cinnamic acid

The critical divergence point is the aryl migration catalyzed by Isoflavone Synthase (IFS/CYP93C). The resulting isoflavone or pterocarpan intermediate undergoes oxidative cleavage of the C-ring to form the lactone of the 3-arylcoumarin.

Diagram 1: Biosynthetic Pathway of 3-Arylcoumarins

Causality: The pathway illustrates why 3-arylcoumarins are often minor constituents in isoflavone-rich extracts—they represent a downstream oxidation branch.

Caption: The biosynthetic route diverges from isoflavones via pterocarpan intermediates, requiring oxidative cleavage to form the alpha-pyrone ring.

Technical Isolation Protocol

Objective: Isolation of Glycyrol (a prenylated 3-arylcoumarin) from Glycyrrhiza roots. Challenge: Separating the 3-arylcoumarin from the structurally similar and more abundant isoflavones (glabridin) and triterpene saponins (glycyrrhizin).

Phase 1: Extraction & Partitioning[10]

-

Matrix Preparation: Pulverize dried roots (40 mesh).

-

Primary Extraction: Macerate in 95% EtOH (1:10 w/v) at room temperature for 48h.

-

Why: High ethanol concentration minimizes the extraction of water-soluble saponins (glycyrrhizin) while maximizing flavonoid/coumarin recovery.

-

-

Liquid-Liquid Partition:

-

Concentrate EtOH extract in vacuo. Suspend residue in water.

-

Partition sequentially with n-Hexane

Ethyl Acetate (EtOAc) -

Target Fraction: The EtOAc fraction contains the bulk of phenolic 3-arylcoumarins. The Hexane fraction removes lipids; n-Butanol removes saponins.

-

Phase 2: Chromatographic Purification

-

Silica Gel Open Column:

-

Stationary Phase: Silica gel (200-300 mesh).

-